molecular formula C18H20ClNO4 B2898320 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1788558-92-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2898320
CAS RN: 1788558-92-8
M. Wt: 349.81
InChI Key: VKBZAGUQXFTBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide, commonly known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a potent and selective agonist of PPAR-delta, which is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. In recent years, GW0742 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Scientific Research Applications

Chloroacetamide Herbicides and Environmental Impact

Chloroacetamide compounds, such as alachlor and metolachlor, are widely used as pre-emergent herbicides in agriculture. They are designed to control annual grasses and broad-leaved weeds in various crops, including cotton, maize, and soybeans. These compounds are of interest due to their environmental impact, particularly their potential for water contamination and effects on non-target organisms. Studies have focused on understanding their adsorption, bioactivity, and degradation in soil and water to develop safer and more effective agricultural practices (Weber & Peter, 1982).

Anticancer and Anti-inflammatory Potential

Research into novel chloroacetamide derivatives has identified potential anticancer, anti-inflammatory, and analgesic activities. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been assessed for their effects against various cancer cell lines, showing promise as therapeutic agents. Such studies are crucial for the development of new medications with improved efficacy and reduced side effects (Rani et al., 2014).

Environmental Chemistry and Degradation Mechanisms

The environmental fate of chloroacetamide herbicides, including their metabolism in soil and water, has been extensively studied. Investigations into their metabolic pathways in human and rat liver microsomes reveal complex processes involving cytochrome P450 enzymes. These studies help predict the persistence and movement of these chemicals in the environment, guiding regulatory and cleanup efforts (Coleman et al., 2000).

Synthesis and Chemical Properties

Research on the synthesis of novel phenoxyacetamide derivatives with potential insecticidal properties highlights the versatility of chloroacetamide chemistry. By exploring interactions between different chemical precursors, scientists can develop compounds with specific biological activities. Such research contributes to the discovery of new agrochemicals and pharmaceuticals (Rashid et al., 2021).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-15-9-5-6-10-16(15)24-12-18(21)20-11-17(23-2)13-7-3-4-8-14(13)19/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBZAGUQXFTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.